An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-methoxyphenyl)ethanone
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-methoxyphenyl)ethanone
Introduction
1-(2-Chloro-4-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring attached to a ketone functional group, imparts a unique combination of reactivity and physical characteristics. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a fundamental prerequisite for efficient process development, reaction optimization, formulation, and ensuring laboratory safety.
This guide provides an in-depth analysis of the core physicochemical properties of 1-(2-Chloro-4-methoxyphenyl)ethanone. Moving beyond a simple recitation of data, we will explore the causality behind these properties, offer field-proven experimental protocols for their validation, and discuss their practical implications in a research and development context.
Section 1: Chemical Identity and Structure
The precise identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural features of 1-(2-Chloro-4-methoxyphenyl)ethanone are directly responsible for its observed physical properties.
-
Molecular Structure: The molecule consists of an acetophenone core. The phenyl ring is substituted at position 2 with a chlorine atom and at position 4 with a methoxy group. The ortho-chloro substituent exerts a significant steric and electronic influence on the adjacent acetyl group, while the para-methoxy group is a strong electron-donating group, affecting the overall electron density of the aromatic system.
Table 1: Chemical Identifiers for 1-(2-Chloro-4-methoxyphenyl)ethanone
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(2-chloro-4-methoxyphenyl)ethanone | [1][2] |
| CAS Number | 41068-36-4 | [2][3][4] |
| Molecular Formula | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | [2][3] |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)Cl | [2] |
| InChIKey | CPHAKIQSOMATHD-UHFFFAOYSA-N | [1][2] |
Section 2: Core Physical Properties and Their Implications
The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior during synthesis, purification, and formulation.
Table 2: Summary of Physical Properties
| Property | Value | Significance & Commentary |
| Physical State | Solid-Liquid Mixture at Room Temperature | The low melting point means this compound can exist as a waxy solid or partially melted liquid at or slightly above standard room temperature, impacting handling and weighing procedures. |
| Melting Point | 26–27 °C | [3] |
| Boiling Point | Data not publicly available. | Requires high vacuum for distillation without decomposition. Prediction via computational models is recommended for process design. |
| Density | Data not publicly available. | Essential for process calculations, including reactor volume and mass transfer estimations. Experimental determination is necessary for precise process scale-up. |
| Flash Point | 128.0 ± 21.8 °C | [1] |
| Solubility | Soluble in polar organic solvents (e.g., Ethanol, DMF). | [5] |
Melting Point and Physical State: A Matter of Handling
The experimentally determined melting point of 26–27 °C is a defining characteristic of this compound.[3] It exists in a transitional state at ambient temperatures, often presenting as a waxy solid or a "solid-liquid mixture".[1]
Expert Insight: From a practical standpoint, this low melting point requires careful handling. Weighing the material may necessitate warming the entire container to ensure homogeneity before sampling. For storage, it is critical to maintain a consistent, controlled room temperature to prevent phase cycling, which can affect crystalline structure and purity over time.
Solubility Profile: The Key to Application
While specific quantitative solubility data is not widely published, the molecular structure provides clear indicators. The polar carbonyl (ketone) and ether (methoxy) functionalities suggest an affinity for polar solvents. The aromatic ring and chlorine atom contribute nonpolar character.
The methoxy group, in particular, is known to promote better solubility in polar organic solvents like ethanol and Dimethylformamide (DMF), which is a significant advantage for its use as a reactant in solution-based organic synthesis.[5] Conversely, its solubility in nonpolar solvents like hexanes is expected to be limited, a property that can be exploited for purification via precipitation or recrystallization. Its solubility in aqueous media is predicted to be low.
Section 3: Experimental Determination of Physical Properties
Trustworthiness in scientific data comes from robust and verifiable methodologies. The following section details standard, field-proven protocols for determining critical physical properties.
Protocol: Melting Point and Thermal Purity by Differential Scanning Calorimetry (DSC)
Causality: While a simple melting point apparatus provides a range, DSC offers far greater insight. It measures the heat flow required to raise the sample's temperature, revealing not just the melting point (as the peak of an endotherm) but also purity. Impurities broaden the melting endotherm and depress the melting point, an effect that can be quantified using the van't Hoff equation.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of 1-(2-Chloro-4-methoxyphenyl)ethanone into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Thermal Program: Place both pans into the DSC cell. Equilibrate the system at 0 °C.
-
Heating Scan: Ramp the temperature at a controlled rate, typically 10 °C/min, from 0 °C to 60 °C. A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.
-
Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated onset temperature is typically reported as the melting point. The peak area is proportional to the heat of fusion. Purity analysis can be performed using the instrument's software, which applies the van't Hoff model to the shape of the melting peak.
Workflow for DSC Analysis
Caption: A generalized workflow for melting point and purity determination using DSC.
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
Causality: This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.
Step-by-Step Methodology:
-
System Preparation: To a series of glass vials, add an excess amount of 1-(2-Chloro-4-methoxyphenyl)ethanone (enough so that solid material will remain undissolved).
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, acetonitrile, toluene) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The system has reached equilibrium when the concentration of the solute in solution does not change over subsequent measurements.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all particulate matter.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known standards.
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Section 4: Spectroscopic Profile
While publicly accessible spectra for this specific compound (CAS 41068-36-4) are limited, its structure allows for the confident prediction of its key spectroscopic features. This is an essential exercise for structure verification and reaction monitoring.
-
¹H NMR: The proton NMR spectrum is expected to show:
-
A singlet for the methyl protons of the acetyl group (~2.6 ppm).
-
A singlet for the methyl protons of the methoxy group (~3.9 ppm).
-
Three signals in the aromatic region (~6.8-7.8 ppm) corresponding to the three protons on the substituted phenyl ring. The coupling patterns (doublets, doublet of doublets) would be consistent with a 1,2,4-trisubstituted ring system.
-
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals:
-
Two signals for the methyl carbons (acetyl and methoxy).
-
One signal for the carbonyl carbon (>190 ppm).
-
Six signals for the aromatic carbons, including two quaternary carbons (one bonded to Cl, one to the acetyl group) and the oxygen-bearing carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by:
-
A strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1680-1700 cm⁻¹.
-
C-O stretching vibrations for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.
-
C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹).
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) at m/z 184. A characteristic (M+2) peak at m/z 186 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom. A prominent fragment would be the acylium ion [M-CH₃]⁺ at m/z 169.
Section 5: Safety, Handling, and Storage
A thorough understanding of physical properties underpins safe laboratory practice.
-
GHS Hazard Classification: 1-(2-Chloro-4-methoxyphenyl)ethanone is classified with the following hazard statements:
-
Personal Protective Equipment (PPE): Due to its irritant properties, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or aerosols.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6] Its low melting point makes it susceptible to changes in physical form; therefore, a stable temperature environment is recommended.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
The physical properties of 1-(2-Chloro-4-methoxyphenyl)ethanone—from its low melting point and solubility profile to its thermal stability—are direct consequences of its molecular structure. For the research and drug development professional, these are not just data points but critical operational parameters. They dictate how the material is handled, stored, purified, and utilized in synthetic pathways. By employing robust analytical methodologies like DSC and the shake-flask method, scientists can ensure the quality and consistency of their data, leading to more reliable and scalable chemical processes. This guide serves as a foundational resource, blending established data with the practical insights necessary for the successful application of this versatile chemical intermediate.
References
-
ChemBK. (n.d.). 1-(2-Chloro-4-methoxyphenyl)ethanone. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Chloro-4-methoxyphenyl)ethan-1-one. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 2-chloro-1-(4-methoxyphenyl)ethanone. Retrieved January 5, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved January 5, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved January 5, 2026, from [Link]
Sources
- 1. 1-(2-Chloro-4-methoxyphenyl)ethanone | 41068-36-4 [sigmaaldrich.com]
- 2. 1-(2-Chloro-4-methoxyphenyl)ethan-1-one | C9H9ClO2 | CID 11252402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1-(2-Chloro-4-methoxyphenyl)ethanone | 41068-36-4 | RBA06836 [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. 41068-36-4|1-(2-Chloro-4-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
